N-(2-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide
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Overview
Description
N-(2-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a dioxoisoindole moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide typically involves the following steps:
Formation of the Isoindole Moiety: The isoindole structure can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and an appropriate amine.
Formation of the Benzamide Structure: The final step involves the coupling of the isoindole moiety with the chlorophenyl group to form the benzamide structure.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the isoindole moiety.
Reduction Products: Hydroxyl derivatives of the benzamide structure.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N-(2-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)acetamide: This compound has an acetamide group instead of a benzamide group, leading to different chemical properties and biological activities.
N-(2-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)propionamide: The presence of a propionamide group results in variations in its reactivity and applications.
Uniqueness: The unique combination of the chlorophenyl group, isoindole moiety, and benzamide structure in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-17-10-3-4-11-18(17)23-19(25)13-6-5-7-14(12-13)24-20(26)15-8-1-2-9-16(15)21(24)27/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKJNQORMRMKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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